Boc-NH-PEG2-CH2COOH (CAS 108466-89-3) is a discrete-length polyethylene glycol (PEG) linker featuring two distinct, orthogonally reactive functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid.. This heterobifunctional design is critical for its primary role as a hydrophilic spacer in multi-step chemical syntheses, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).. The defined two-unit PEG chain imparts water solubility and conformational flexibility, while the orthogonal end-groups enable controlled, sequential conjugation of two different molecular entities..
The linker is an active modulator of a conjugate's properties, not a passive spacer; substituting Boc-NH-PEG2-CH2COOH with seemingly similar alternatives can lead to project failure.. Using a longer PEG chain (e.g., PEG4, PEG6) can decrease cellular permeability and introduce entropic penalties that destabilize the geometry required for biological activity, such as the formation of a PROTAC ternary complex.. Conversely, substituting with a more hydrophobic alkyl chain can drastically reduce aqueous solubility, leading to aggregation and insurmountable formulation challenges.. Finally, opting for a precursor without the Boc protecting group (H2N-PEG2-CH2COOH) eliminates the ability to perform controlled, stepwise reactions, often resulting in complex product mixtures, low yields, and difficult purification..
In the development of PROTACs, the linker length is a critical optimization parameter for achieving a stable and productive ternary complex (Target-PROTAC-E3 Ligase). Comparative crystallography and cellular wash-out studies frequently observe that a PEG2 linker provides an optimal spatial arrangement and conformational balance. In contrast, longer homologs such as PEG6 and higher can be burdened by entropic penalties and excessive flexibility, which can destabilize the complex and reduce degradation efficiency..
| Evidence Dimension | Ternary Complex Stability & Degradation Efficacy |
| Target Compound Data | PEG2 provides a 'sweet spot' for ternary-complex stability. |
| Comparator Or Baseline | PEG6 and higher homologues are often saddled with entropic penalties that reduce stability. |
| Quantified Difference | Not directly quantified, but described as a frequently observed optimum in comparative studies. |
| Conditions | General observation from comparative crystallography and cellular wash-out studies in PROTAC development. |
Selecting the optimal PEG2 length avoids the decreased biological efficacy associated with longer, more flexible linkers, preventing the failure of an otherwise potent PROTAC.
Cell permeability is a frequent obstacle for 'beyond Rule of Five' molecules like PROTACs. Linker length directly impacts permeability, with shorter linkers showing a distinct advantage due to lower molecular weight and fewer hydrogen bond donors. Published analyses indicate that the addition of even one or two PEG units to a linker can reduce a PROTAC's permeability by as much as 50%.. Therefore, the PEG2 length of this compound represents a rational starting point to balance hydrophilicity with the need for efficient cellular uptake.
| Evidence Dimension | Cell Permeability |
| Target Compound Data | Shorter PEG linkers (e.g., PEG2) are associated with increased permeability. |
| Comparator Or Baseline | Longer PEG linkers (e.g., PEG3, PEG4). |
| Quantified Difference | Up to a 50% reduction in permeability with the addition of 1-2 PEG units. |
| Conditions | General observation in PROTAC development from biophysical assays. |
Choosing this shorter PEG2 linker can directly address a primary failure mode in PROTAC development—poor cell permeability—improving the chances of translating biochemical potency into cellular activity.
The heterobifunctional nature of Boc-NH-PEG2-CH2COOH is essential for process control in multi-step syntheses. The Boc-protected amine is stable to the amide coupling conditions (e.g., EDC/NHS or HATU) used to react the terminal carboxylic acid.. This allows for the selective conjugation of one molecule to the acid terminus, followed by purification, Boc-deprotection (typically with TFA), and then conjugation of a second molecule to the newly exposed amine.. Using an unprotected precursor (H2N-PEG2-CH2COOH) would lead to competitive reactions at both ends, resulting in dimerization, polymerization, and significantly lower yields of the desired heterobifunctional product.
| Evidence Dimension | Synthetic Process Control & Yield |
| Target Compound Data | Allows for a controlled, sequential two-step conjugation process with high predictability. |
| Comparator Or Baseline | Unprotected H2N-PEG2-CH2COOH, which would lead to uncontrolled side reactions. |
| Quantified Difference | Qualitative but critical difference between a controlled reaction and an uncontrolled one, directly impacting yield and purity. |
| Conditions | Standard amide bond formation (e.g., EDC/NHS, HATU coupling) followed by acidic Boc deprotection (e.g., TFA in DCM). |
This compound's protected amine justifies its procurement by preventing costly and time-consuming side reactions, ensuring higher yields and simplifying the purification of complex final products.
A primary reason to select a PEG-based linker over an alkyl chain is to improve the aqueous solubility of the final conjugate. Alkyl linkers are generally hydrophobic and can significantly limit the solubility of the resulting molecule.. The hydrophilic, repeating ethylene glycol units of Boc-NH-PEG2-CH2COOH create a hydration shell, often sufficient to rescue otherwise insoluble degraders or conjugates, thereby preventing aggregation and simplifying handling and formulation..
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Hydrophilic; improves the aqueous solubility of the final conjugate. |
| Comparator Or Baseline | Alkyl chain linkers, which are generally hydrophobic and can limit aqueous solubility. |
| Quantified Difference | Not directly quantified, but PEG linkers are widely reported to mitigate the hydrophobicity of payloads and prevent aggregation. |
| Conditions | Aqueous buffer conditions relevant for biological assays and formulation. |
Procuring this PEG linker is a direct strategy to mitigate the risk of poor solubility, a common project-terminating issue when working with large, hydrophobic biomolecules.
This linker is the right choice for PROTACs where achieving a stable ternary complex is paramount and cellular permeability is a known or anticipated challenge. Its PEG2 length provides a widely cited 'sweet spot' for complex stability, avoiding the entropic penalties of longer linkers, while simultaneously offering better permeability than PEG3+ analogs..
For complex synthetic routes, such as constructing ADCs or precisely modified peptides, this compound is specified. Its orthogonal Boc and carboxylic acid groups enable a controlled, stepwise conjugation strategy, preventing side reactions and simplifying purification, which is a significant process advantage over unprotected amine precursors..
When conjugating a hydrophobic small molecule drug to an antibody, this linker is a preferred choice over alkyl-based alternatives. The hydrophilic PEG2 spacer helps counteract the payload's hydrophobicity, reducing the risk of ADC aggregation and improving its pharmacokinetic profile..